3-(Phenoxymethyl)piperidinhydrochlorid

Übersicht

Beschreibung

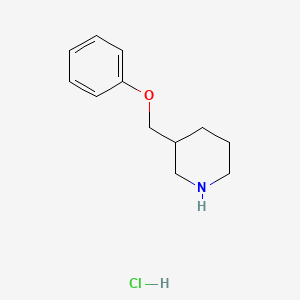

3-(Phenoxymethyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a phenoxymethyl group attached to the piperidine ring

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

3-(Phenoxymethyl)piperidine hydrochloride is primarily recognized for its role as a pharmacological agent. It has been investigated for its efficacy in treating various neurological and psychiatric disorders due to its calcium overload blocking activity in brain cells.

Therapeutic Uses

- Calcium Overload Disorders : The compound has shown promise in treating conditions characterized by calcium overload in neurons, such as:

- Anoxia : Oxygen deprivation leading to cell death.

- Ischemia : Reduced blood flow causing tissue damage.

- Migraine : Severe headaches often linked to vascular changes.

- Epilepsy : Neurological disorder marked by recurrent seizures.

A patent describes the use of piperidine derivatives, including 3-(Phenoxymethyl)piperidine hydrochloride, as effective agents against these conditions by blocking calcium influx into brain cells, which is crucial for neuronal health .

Case Study: Neurological Disorders

A study published in a pharmacology journal highlighted the effectiveness of piperidine derivatives in models of ischemic stroke. The results demonstrated that these compounds significantly reduced neuronal damage and improved functional outcomes when administered post-injury .

Case Study: Cancer Research

Research focusing on piperidine's role in cancer treatment illustrated that compounds similar to 3-(Phenoxymethyl)piperidine hydrochloride could induce apoptosis in breast cancer cells through the Akt signaling pathway. This finding underscores the potential for developing new anticancer therapies based on piperidine structures .

Wirkmechanismus

Target of Action

This compound is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Mode of Action

Piperidine derivatives have been found to exhibit various pharmacological effects . For instance, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .

Biochemical Pathways

Piperidine derivatives have been found to interact with various biochemical pathways, leading to a wide range of pharmacological effects .

Result of Action

Piperidine derivatives have been found to exhibit various pharmacological effects .

Biochemische Analyse

Biochemical Properties

It is known that piperidine derivatives, which include 3-(Phenoxymethyl)piperidine hydrochloride, can interact with various enzymes and proteins

Cellular Effects

The cellular effects of 3-(Phenoxymethyl)piperidine hydrochloride are not well-studied. Piperine, a piperidine alkaloid, has been shown to have various effects on cells. For example, it has been found to increase cell viability in a concentration-dependent manner in vitro . It also has been shown to restore GSH and cytokine levels in a dose-dependent manner

Molecular Mechanism

Piperidine derivatives have been shown to undergo various reactions, including Knoevenagel condensation, Michael addition, and two consecutive Mannich reactions

Metabolic Pathways

Piperine, a piperidine alkaloid, has been shown to interact with several enzymes involved in drug metabolism and affect metabolic pathways and processes such as oxidative phosphorylation

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenoxymethyl)piperidine hydrochloride typically involves the reaction of piperidine with phenoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 3-(Phenoxymethyl)piperidine hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Phenoxymethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding N-oxide.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is the N-oxide derivative.

Reduction: The major product is the corresponding amine.

Substitution: The major products depend on the nucleophile used but generally result in the replacement of the phenoxymethyl group with the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: The parent compound, which lacks the phenoxymethyl group.

Phenoxymethylpiperidine: A similar compound without the hydrochloride salt form.

N-Methylpiperidine: Another derivative of piperidine with a methyl group attached to the nitrogen atom.

Uniqueness

3-(Phenoxymethyl)piperidine hydrochloride is unique due to the presence of both the phenoxymethyl group and the hydrochloride salt. This combination imparts distinct chemical properties, such as increased solubility in water and enhanced reactivity in certain chemical reactions. These properties make it a valuable compound in various research and industrial applications.

Biologische Aktivität

3-(Phenoxymethyl)piperidine hydrochloride is a chemical compound with potential therapeutic applications. Its biological activity has been explored in various studies, particularly in relation to its pharmacological properties and mechanisms of action. This article reviews the available literature on the biological activity of this compound, highlighting key findings from case studies and research investigations.

- Chemical Name: 3-(Phenoxymethyl)piperidine hydrochloride

- CAS Number: 28569-09-7

- Molecular Formula: C12H17ClN2O

The biological activity of 3-(Phenoxymethyl)piperidine hydrochloride is primarily attributed to its interaction with various receptors and enzymes. Research indicates that this compound may act as a selective ligand for certain neurotransmitter receptors, influencing pathways related to mood regulation and cognitive functions.

Antidepressant Effects

A study investigated the antidepressant potential of piperidine derivatives, including 3-(Phenoxymethyl)piperidine hydrochloride. The compound demonstrated significant activity in animal models, suggesting its efficacy in modulating serotonin levels and improving depressive symptoms.

Anti-HIV Activity

Research on piperidine compounds has shown promising results against HIV-1. In vitro assays indicated that derivatives similar to 3-(Phenoxymethyl)piperidine hydrochloride exhibited antiviral properties, potentially through inhibition of viral replication pathways.

Neuroprotective Properties

Studies have also highlighted the neuroprotective effects of piperidine derivatives. The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

Case Studies

| Study | Findings |

|---|---|

| Antidepressant Activity | Demonstrated significant reduction in depression-like behaviors in rodent models, indicating potential for clinical application in mood disorders. |

| Anti-HIV Activity | Exhibited IC50 values in the low micromolar range against HIV-1, suggesting effective antiviral properties. |

| Neuroprotection | Showed protective effects against oxidative stress-induced neuronal damage in vitro, indicating potential for neurodegenerative disease treatment. |

Research Findings

- Pharmacological Screening : High-throughput screening identified several piperidine derivatives with enhanced biological activity compared to traditional antidepressants, emphasizing the need for further exploration of their mechanisms.

- Selectivity : The selectivity of 3-(Phenoxymethyl)piperidine hydrochloride for specific receptors was confirmed through binding assays, which indicated a favorable profile for targeting serotonin receptors without significant off-target effects.

- Toxicology Studies : Preliminary toxicological assessments revealed a favorable safety profile, with no significant cytotoxicity observed at therapeutic concentrations.

Eigenschaften

IUPAC Name |

3-(phenoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h1-3,6-7,11,13H,4-5,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNAJGWNSVFMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599655 | |

| Record name | 3-(Phenoxymethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28569-09-7 | |

| Record name | 3-(Phenoxymethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.